

melting point validation for 7-Chloro-5-methyl-1-benzofuran

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Compound of Interest

Compound Name: 7-Chloro-5-methyl-1-benzofuran

Cat. No.: B12062829

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Technical Validation Guide: Melting Point Characterization of **7-Chloro-5-methyl-1-benzofuran**

Part 1: Executive Summary & Strategic Context

In the synthesis of bioactive benzofuran scaffolds, **7-Chloro-5-methyl-1-benzofuran** serves as a critical pharmacophore building block.^[1] Its structural integrity is pivotal for downstream coupling (e.g., Suzuki-Miyaura) in drug discovery. While chromatographic methods (HPLC/GC) provide quantitative purity, Melting Point (MP) determination remains the rapid, definitive test for thermodynamic identity and solid-state form validation.

This guide compares the validation of this compound using Automated Optoelectronic Detection (Capillary) versus Differential Scanning Calorimetry (DSC). It demonstrates why high-precision thermal analysis is superior to manual visual methods for distinguishing high-purity research grades (>98%) from technical-grade alternatives.^[1]

Part 2: Comparative Analysis of Validation Methodologies

For a researcher validating CAS 1388020-83-4, the choice of method dictates the reliability of the data.[1] We compare the industry-standard Automated Capillary Method against the thermodynamic gold standard, DSC.

Table 1: Performance Matrix – Capillary vs. DSC

| Feature | Method A: Automated Capillary (Optoelectronic) | Method B: Differential Scanning Calorimetry (DSC) | Manual Visual (Traditional) |
|---------------------|--|---|--------------------------------|
| Detection Principle | Transmission of light (clarity change) | Heat flow (endothermic event) | Human eye (subjective) |
| Precision | High (± 0.3 °C) | Ultra-High (± 0.1 °C) | Low (± 1.0 – 2.0 °C) |
| Sample Requirement | 2–5 mg (destructive) | 2–5 mg (destructive) | >5 mg (destructive) |
| Purity Insight | Melting Range (Start/Stop) | Purity calculation via Van't Hoff equation | Range only |
| Throughput | High (3–6 samples/run) | Low (1 sample/run) | Low |
| Best For | Routine QC & Batch Release | Polymorph Screening & Absolute Purity | Rough estimation |

Why "Performance" Matters: The Purity Impact

The "performance" of **7-Chloro-5-methyl-1-benzofuran** in synthesis is directly correlated to its thermal profile.[1]

- High-Purity (>99%): Exhibits a sharp melting range (e.g., $\Delta T \leq 1.5$ °C).
- Alternative (Technical Grade ~95%): Exhibits a depressed onset temperature and a broadened range ($\Delta T > 3.0$ °C) due to eutectic impurity formation.

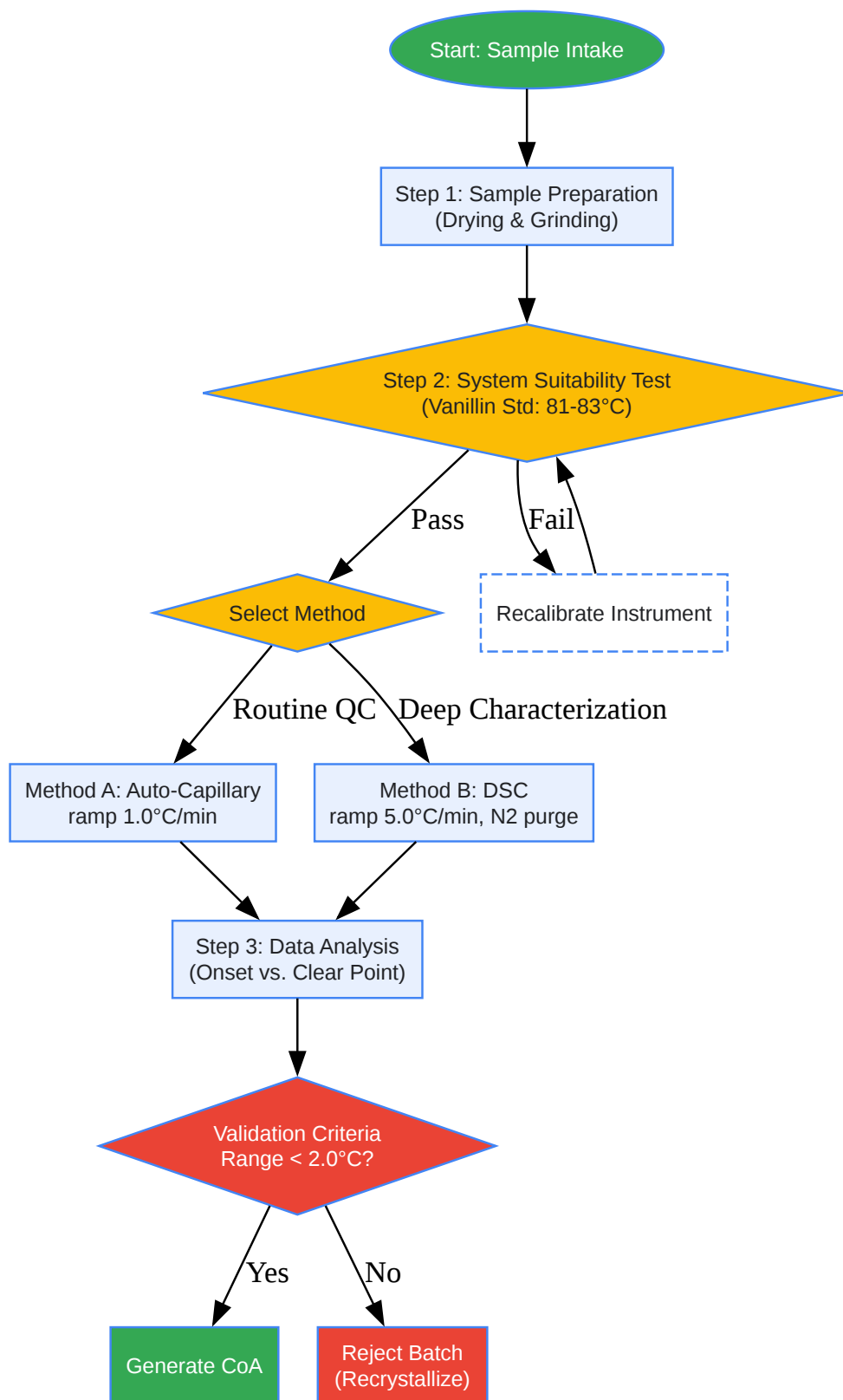
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Expert Insight: For this specific benzofuran, chlorinated impurities often co-crystallize. DSC is the only method capable of quantifying these eutectic impurities without reference standards, making it the superior choice for initial characterization.

Part 3: Experimental Protocol (Self-Validating System)

This protocol utilizes a Self-Validating Workflow. If the System Suitability Test (SST) fails, the user must stop and recalibrate before proceeding to the sample.

Workflow Logic (DOT Diagram)



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Figure 1: Decision logic for melting point validation. Note the critical "System Suitability" checkpoint.

Detailed Methodology: Automated Capillary (USP <741> Aligned)

Prerequisites:

- Instrument: Mettler Toledo MP90 or Buchi M-565 (or equivalent).
- Reference Standard: USP Vanillin (MP 81–83 °C) or Phenacetin (134–136 °C) depending on expected range.
- Sample: **7-Chloro-5-methyl-1-benzofuran** (dried in desiccator for 24h).

Step-by-Step Procedure:

- Sample Preparation (The Causality of Error):
 - Action: Grind the sample into a fine, homogenous powder using an agate mortar.
 - Why: Coarse crystals cause uneven heat transfer, leading to artificially broad ranges.
 - Validation: Fill the capillary to a height of 3 mm. Tap firmly to eliminate air pockets (air acts as an insulator).
- System Suitability Test (SST):
 - Run a standard (e.g., Vanillin) before the sample.
 - Requirement: The observed MP must be within ± 0.5 °C of the certificate value.
- The Determination Run:
 - Start Temperature: Set to 10 °C below the expected MP (or 30 °C if unknown).
 - Ramp Rate:

- Fast Ramp: 10 °C/min to locate approximate MP.
- Measurement Ramp: 1.0 °C/min.
- Why: High ramp rates (>2 °C/min) cause "thermal lag," resulting in observed values higher than the true MP.
- Data Recording:
 - Record Onset Point (T_{onset}): First liquid meniscus visible.
 - Record Clear Point (T_{clear}): Sample is completely transparent.
 - Calculation: Melting Range =

Part 4: Data Interpretation & Specifications

Use the following table to interpret the quality of your **7-Chloro-5-methyl-1-benzofuran** batch.

| Parameter | High Purity Grade (Target) | Technical Grade (Alternative) | Action |
|-------------------|--------------------------------|--------------------------------|-------------------------------|
| Melting Range | | | If >2.0, Recrystallize. |
| Visual Appearance | White/Off-white Crystalline | Yellow/Brown Amorphous | Check for oxidation.[1] |
| DSC Peak Shape | Sharp, symmetric endotherm | Broad, asymmetric "tailing" | Impurity profiling needed. |

Technical Note on Physical State: Simple benzofurans (e.g., 7-chlorobenzofuran) can be low-melting solids or liquids.[1] If CAS 1388020-83-4 presents as a liquid at room temperature, MP validation is replaced by Refractive Index (RI) or Low-Temp DSC.[1] However, for solid-state building blocks, the MP is the primary stability indicator.

Part 5: References

- U.S. Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.[1]
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